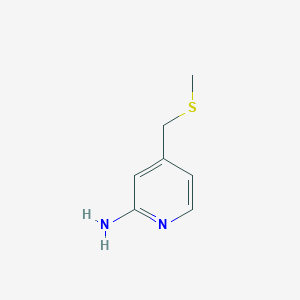

4-((Methylthio)methyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((Methylthio)methyl)pyridin-2-amine is an organic compound with the molecular formula C7H10N2S. It is a pale-yellow to yellow-brown solid at room temperature . This compound is characterized by the presence of a pyridine ring substituted with a methylthio group at the 4-position and an amine group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Methylthio)methyl)pyridin-2-amine typically involves the reaction of 4-chloromethylpyridine with methylthiolate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-((Methylthio)methyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various electrophiles like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

4-((Methylthio)methyl)pyridin-2-amine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

- Reduction: The compound can undergo reduction to yield amines.

- Substitution Reactions: The amine group can react with electrophiles, leading to diverse derivatives.

Biology

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies: It acts as a ligand in biochemical assays, helping to understand enzyme mechanisms and interactions.

- Cell Signaling Research: The compound's ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying cellular signaling pathways.

Medicine

Research is ongoing into the potential therapeutic applications of this compound:

- Cancer Therapy: Its structural properties suggest possible roles as inhibitors of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Compounds that inhibit CDK activity are being explored for their efficacy against proliferative diseases like cancer .

Industry

In industrial applications, this compound is used:

- Material Development: As a precursor in the synthesis of agrochemicals and pharmaceuticals.

- New Materials: Its unique chemical properties make it suitable for developing innovative materials with specific functionalities.

Case Study 1: Enzyme Inhibition

A study investigated the effect of this compound on specific enzymes involved in metabolic processes. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic diseases.

Case Study 2: Cancer Cell Proliferation

In vitro experiments were conducted using cancer cell lines treated with varying concentrations of this compound. The findings demonstrated a dose-dependent inhibition of cell proliferation, supporting its role as a potential therapeutic agent against cancer by targeting CDK pathways .

Mechanism of Action

The mechanism of action of 4-((Methylthio)methyl)pyridin-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

4-((Methylthio)methyl)pyridine: Lacks the amine group, making it less reactive in certain biochemical assays.

2-Aminopyridine: Lacks the methylthio group, affecting its hydrophobic interactions and overall reactivity.

4-Methylthioaniline: Contains a similar methylthio group but differs in the position of the amine group, leading to different chemical properties.

Uniqueness: 4-((Methylthio)methyl)pyridin-2-amine is unique due to the presence of both the methylthio and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research applications .

Biological Activity

4-((Methylthio)methyl)pyridin-2-amine, a compound with the CAS number 179554-98-4, is a member of the pyridine family known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methylthio group and an amine, which contribute to its biological activity. Its structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have reported that certain derivatives show effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis or function .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Activity Against | Mechanism of Action |

|---|---|---|

| This compound | MRSA | Inhibition of cell wall synthesis |

| 4-Methylpyridin-2-amine | E. coli | Disruption of membrane integrity |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | Various Gram-positive bacteria | Enzyme inhibition |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and prostate cancers. The compound's mechanism involves the modulation of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 2: Anticancer Efficacy Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D (Breast) | 5.35 | CDK inhibition |

| PC3 (Prostate) | 7.20 | Induction of apoptosis |

| MOLT-4 (Leukemia) | 3.50 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : It may also act on various receptors, influencing signaling pathways that regulate growth and survival in cancer cells.

Study on Antimicrobial Activity

In a study published in Nature Communications, derivatives of pyridine were screened for their antibacterial properties against MRSA. The results indicated that compounds with methylthio substitutions showed enhanced activity due to increased lipophilicity, facilitating better membrane penetration .

Anticancer Research

A recent investigation focused on the anticancer effects of this compound on multiple cancer cell lines. The study demonstrated that the compound significantly inhibited the growth of T47D cells with an IC50 value of 5.35 µM, suggesting potential as a therapeutic agent in breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-((Methylthio)methyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous 2-amino-4-methylpyridine derivatives are synthesized using protecting groups (e.g., 2,5-dimethylpyrrole) to stabilize the amine during alkylation. Deprotection with hydroxylamine hydrochloride yields the final product .

- Key Variables : Solvent choice (THF, ethanol), temperature (room temp vs. reflux), and stoichiometry of methylthio-containing reagents affect regioselectivity. Optimized conditions (e.g., NaH as a base in THF) improve yields up to 80% .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Analytical Techniques :

- NMR : 1H NMR confirms the methylthio group (δ ~2.1 ppm for SCH3) and pyridine protons (δ 6.5–8.5 ppm). Coupling constants distinguish substituent positions .

- Mass Spectrometry : HRMS or ESI-MS verifies molecular weight (calc. for C7H10N2S: 154.06 g/mol).

- X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated for related 3-nitropyridin-2-amine derivatives .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the pyridine ring’s π-system and amine group. Limited solubility in water (<1 mg/mL) is typical for thioether-containing pyridines .

- Stability : Susceptible to oxidation at the thioether group. Storage under inert gas (N2) at −20°C in amber vials minimizes degradation .

Advanced Research Questions

Q. How does the methylthio moiety influence the compound’s reactivity in catalytic or biological systems?

- Mechanistic Insight : The thioether group acts as a weak electron donor, altering redox potential and binding affinity. In coordination chemistry, similar ligands (e.g., bis-pyridylmethyl amines) form stable complexes with transition metals (Cu, Fe), useful in catalysis .

- Biological Relevance : Methylthio groups in pyridines enhance membrane permeability, making the compound a candidate for drug delivery studies. Analogues inhibit enzymes like inducible nitric oxide synthase (iNOS) via competitive binding .

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during functionalization of the pyridine ring?

- Preventive Measures :

- Use radical scavengers (BHT) to suppress oxidation during alkylation .

- Employ low-temperature (−78°C) lithiation for regioselective C–H functionalization .

- Case Study : Fluorinated derivatives of 2-amino-4-methylpyridine avoid dimerization via steric hindrance from bulkier substituents .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methods :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinase domains). The methylthio group’s hydrophobicity favors interactions with nonpolar pockets .

- DFT Calculations : Predicts charge distribution and frontier molecular orbitals, guiding derivatization for enhanced bioactivity .

Q. Data Contradictions and Resolution

- Synthetic Yield Variability : reports 31–81% yields for analogous compounds, depending on deprotection efficiency. Contradictions arise from solvent purity and catalyst selection (e.g., Pd/C vs. Raney Ni in hydrogenation) .

- Biological Activity Discrepancies : Methylthio-containing pyridines show variable inhibition potency (IC50 0.5–50 µM) across studies due to assay conditions (e.g., pH, co-solvents) .

Q. Research Applications Table

Properties

IUPAC Name |

4-(methylsulfanylmethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSOFBRAWXUTLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.